

Application Note: HPLC-MS Method for the Analysis of Acid Brown 282

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Compound of Interest

Compound Name: Acid brown 282

Cat. No.: B8821307

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Abstract

This application note presents a detailed protocol for the analysis of **Acid Brown 282**, a monoazo 1:2 metal complex dye, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is intended for researchers, scientists, and professionals in drug development and related fields for the qualitative and quantitative analysis of this compound. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. While specific performance data is pending experimental validation, this document provides a robust starting point for method development and validation.

Introduction

Acid Brown 282 is a synthetic dye used in various industrial applications, including the dyeing of leather and textiles.^{[1][2][3][4][5]} Its chemical structure, a chromium complex of monoazo dyes, necessitates a sensitive and selective analytical method for its detection and quantification in different matrices.^{[2][6]} HPLC-MS offers the required selectivity and sensitivity for analyzing such complex molecules. This document provides a comprehensive protocol for the analysis of **Acid Brown 282**.

Chemical Properties of **Acid Brown 282**:

Property	Value	Reference
CAS Number	12219-65-7	[1] [2] [3] [7] [8]
Molecular Formula	C32H22CrN6O10S2	[1]
Molecular Weight	766.68 g/mol	[1]
Chemical Class	Monoazo 1:2 Metal Complex	[2] [6]
Appearance	Brown Powder	[1] [2] [7]
Solubility	Soluble in water	[2]

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific sample matrix and instrumentation.

Materials and Reagents

- **Acid Brown 282** standard (purity >98%)
- HPLC grade acetonitrile (ACN)
- HPLC grade methanol (MeOH)
- HPLC grade water
- Formic acid (FA), LC-MS grade
- Ammonium formate, LC-MS grade
- 0.22 µm syringe filters

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Acid Brown 282** standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) protocol is suggested for initial method development.

- **Extraction:** Extract a known amount of the sample with a suitable solvent (e.g., acetonitrile or methanol).
- **Centrifugation:** Centrifuge the extract to pellet any solid particles.
- **SPE Cleanup (if necessary):** Use a C18 SPE cartridge.
 - Condition the cartridge with methanol followed by water.
 - Load the sample extract.
 - Wash with a low percentage of organic solvent in water to remove interferences.
 - Elute **Acid Brown 282** with an appropriate solvent (e.g., acetonitrile or methanol).
- **Final Preparation:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC-MS Conditions

HPLC System: A standard HPLC or UHPLC system.

Parameter	Recommended Condition
Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B	10 mM Ammonium formate in acetonitrile with 0.1% formic acid
Gradient Elution	0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Scan Mode	Full Scan (m/z 100-1000) and/or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)
Precursor Ion (for MS/MS)	To be determined from the full scan spectrum of the standard.
Product Ions (for MS/MS)	To be determined by fragmentation of the precursor ion.

Data Presentation

The following tables should be populated with experimental data upon method validation.

Table 1: Chromatographic and Mass Spectrometric Data for **Acid Brown 282**

Compound	Retention Time (min)	Precursor Ion [M-H] ⁻ (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Acid Brown 282	TBD	TBD	TBD	TBD

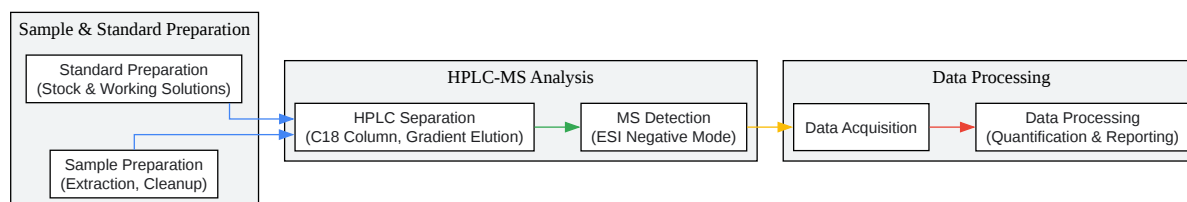
Table 2: Method Validation Parameters

Parameter	Result
Linearity (R^2)	TBD
Limit of Detection (LOD)	TBD
Limit of Quantification (LOQ)	TBD
Precision (%RSD)	TBD
Accuracy (%Recovery)	TBD

TBD: To Be Determined

Visualization

Experimental Workflow



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